

Preparing UNC10217938A stock and working solutions

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Compound of Interest

Compound Name: UNC10217938A

Cat. No.: B15586673

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Application Notes and Protocols: UNC10217938A

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC10217938A is a 3-deazapteridine analog that has been identified as a potent enhancer of oligonucleotide activity.[1][2] It facilitates the efficacy of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) by modulating their intracellular trafficking and promoting their release from endosomes.[1][2][3] This mechanism allows for a greater concentration of the oligonucleotide to reach its target in the cytosol or nucleus, thereby enhancing its pharmacological effect.[4] These application notes provide detailed protocols for the preparation of stock and working solutions of **UNC10217938A** for both in vitro and in vivo experimental settings.

Physicochemical and Solubility Data

A summary of the key quantitative data for **UNC10217938A** is presented in Table 1. This information is critical for accurate preparation of solutions.

Property	Value	Reference
Molecular Formula	C ₂₆ H ₂₈ N ₆ O ₂	[3][5]
Molecular Weight	456.54 g/mol	[3][5]
CAS Number	1347749-97-6	[3]
Purity	>97%	[2]
Physical Form	Solid	[2]
In Vitro Solubility	10 mg/mL in DMSO (21.90 mM)	[3]
In Vivo Solubility	≥ 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline	[3]
Recommended In Vitro Concentration Range	5-25 µM	[1][3]
Recommended In Vivo Dosage	7.5 mg/kg (intravenous injection)	[1]

Experimental Protocols

Preparation of UNC10217938A Stock Solution (10 mg/mL in DMSO)

This protocol describes the preparation of a 10 mg/mL stock solution of **UNC10217938A** in dimethyl sulfoxide (DMSO), suitable for long-term storage and subsequent dilution into working solutions.

Materials:

- **UNC10217938A** powder
- Anhydrous or molecular biology grade DMSO
- Sterile, DNase/RNase-free microcentrifuge tubes

- Vortex mixer
- Water bath or heat block (optional)
- Ultrasonic bath (optional)

Procedure:

- **Weighing:** Accurately weigh the desired amount of **UNC10217938A** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.
- **Solvent Addition:** Add the calculated volume of DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO for every 10 mg of **UNC10217938A**.
- **Dissolution:** Vortex the mixture thoroughly to dissolve the compound. To aid dissolution, warming the solution to 80°C and using an ultrasonic bath is recommended.[\[3\]](#)
- **Aliquoting:** Once the solid is completely dissolved and the solution is clear, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
- **Storage:** Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[\[1\]](#)[\[6\]](#)

Preparation of UNC10217938A In Vitro Working Solution

This protocol outlines the dilution of the DMSO stock solution into an appropriate cell culture medium for in vitro experiments.

Materials:

- **UNC10217938A** stock solution (10 mg/mL in DMSO)
- Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
- Sterile, DNase/RNase-free tubes

Procedure:

- Thawing: Thaw a single aliquot of the **UNC10217938A** stock solution at room temperature.
- Dilution: Serially dilute the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 10 μ M working solution in 1 mL of media, add 0.46 μ L of the 10 mg/mL (21.9 mM) stock solution. It is recommended to perform an intermediate dilution for accuracy.
- Mixing: Gently mix the working solution by pipetting up and down.
- Application: Add the final working solution to your cell culture plates. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Preparation of **UNC10217938A** In Vivo Working Solution

This protocol details the preparation of a formulation suitable for intravenous administration in animal models.

Materials:

- **UNC10217938A** powder
- DMSO
- PEG300
- Tween-80
- Saline (0.9% sodium chloride in sterile water)
- Sterile tubes

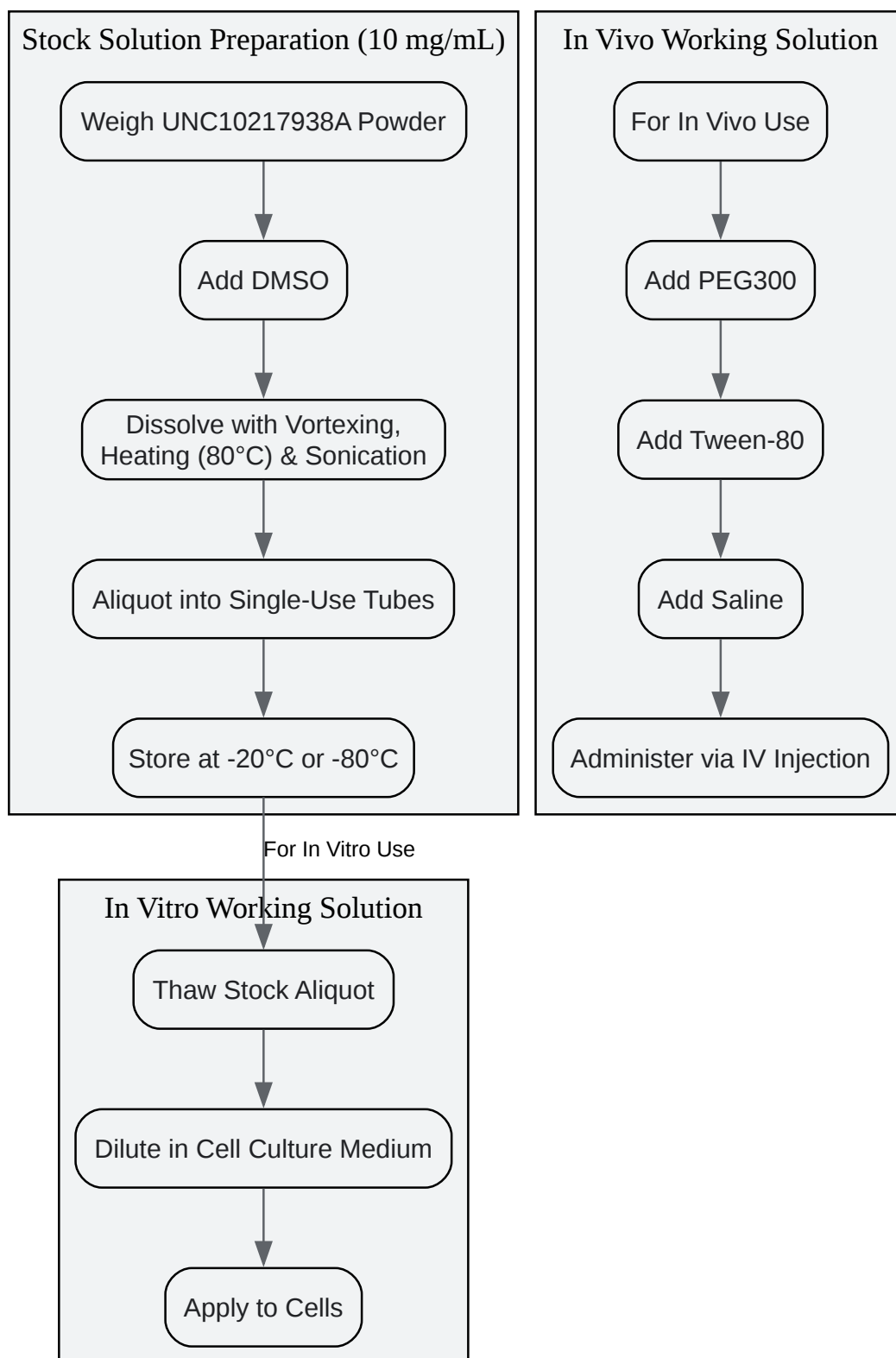
Procedure:

- Dissolve in DMSO: Dissolve the required amount of **UNC10217938A** in DMSO to achieve a concentration that will result in the final desired percentage (10%) in the final formulation.

- **Add PEG300:** Add PEG300 to the DMSO solution to make up 40% of the final volume and mix thoroughly.
- **Add Tween-80:** Add Tween-80 to the mixture to make up 5% of the final volume and mix until the solution is homogeneous.
- **Add Saline:** Add saline to the mixture to bring it to the final desired volume (45% of the total volume).
- **Final Formulation:** The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solubility in this vehicle is ≥ 1 mg/mL.[3]
- **Administration:** The solution should be clear and can be administered via intravenous injection.

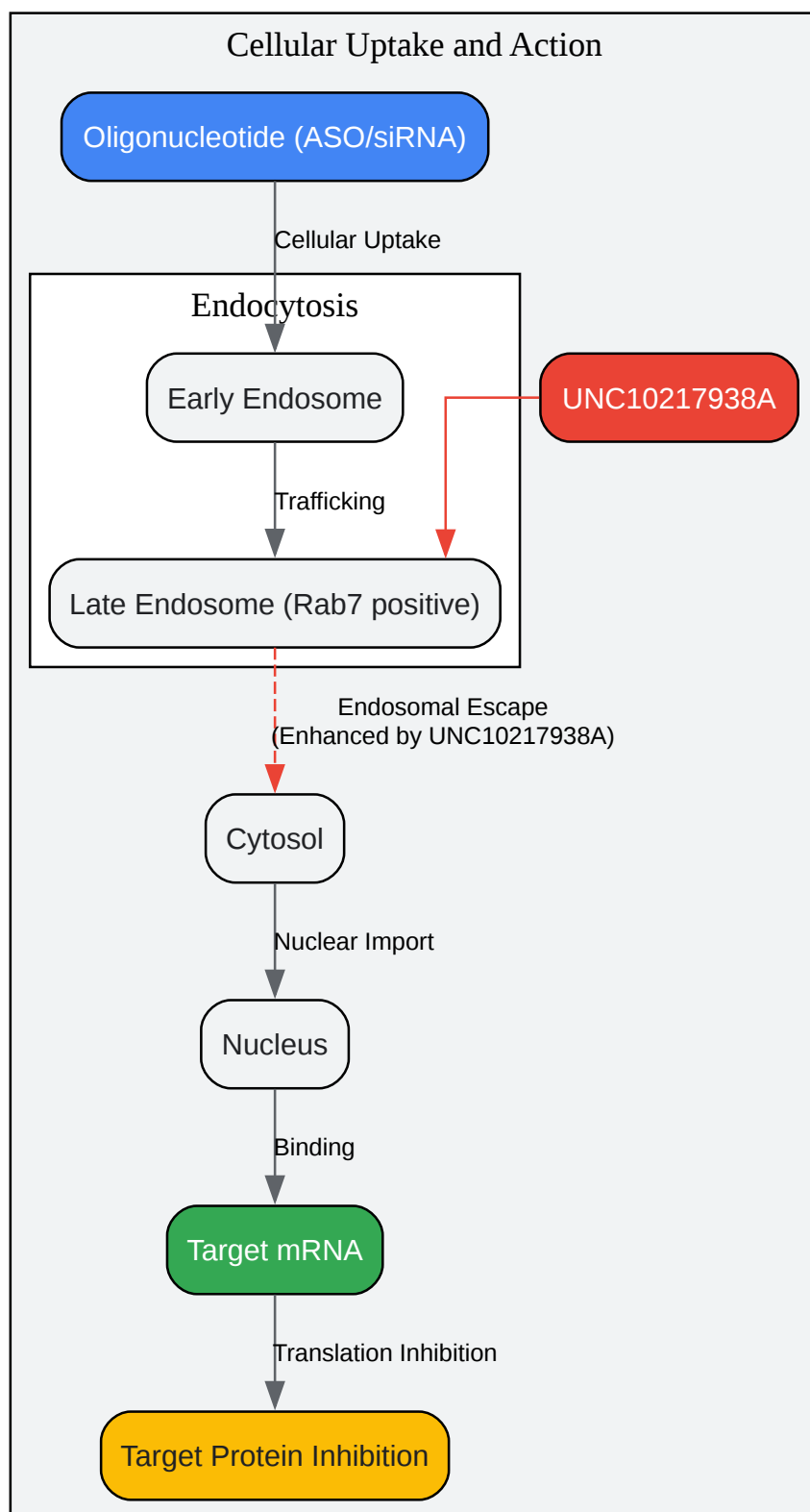
Experimental Workflow and Signaling Pathway

The following diagrams illustrate the key processes involved in preparing **UNC10217938A** solutions and its mechanism of action.



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Caption: Workflow for **UNC10217938A** stock and working solution preparation.



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Caption: **UNC10217938A** enhances oligonucleotide release from late endosomes.

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